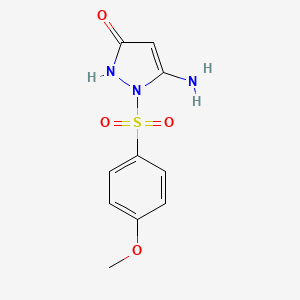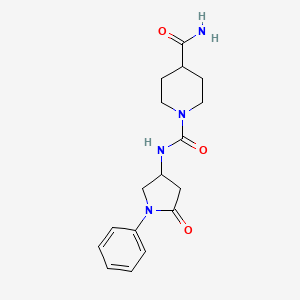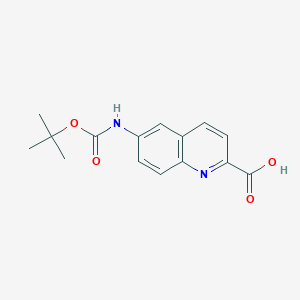![molecular formula C14H23NO5 B2558946 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2228087-03-2](/img/structure/B2558946.png)
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid, commonly known as Boc-ON, is a chemical compound that has been widely used in scientific research. It is a derivative of spirocyclic lactam and has a unique structure that makes it suitable for various applications, such as drug discovery, chemical biology, and medicinal chemistry. In
Scientific Research Applications
Synthesis and Conformational Analysis
The compound's derivatives have been synthesized for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research highlights its role in mimicking gamma-turn/distorted type II beta-turns in peptide structures, demonstrating its utility in studying peptide conformation and function (Fernandez et al., 2002).
Supramolecular Chemistry
Studies on cyclohexane-5-spirohydantoin derivatives, related to the chemical structure of interest, explore the relationship between molecular and crystal structures. This work underlines the significance of substituents on the cyclohexane ring in determining supramolecular arrangements, providing insights into the design of molecular assemblies and materials science (Graus et al., 2010).
Organic Synthesis and Biological Activity
The compound has been involved in reactions leading to potential biologically active heterocyclic compounds. These findings are pivotal for the development of novel therapeutic agents, showcasing the compound's role in expanding the chemical space of biologically relevant molecules (Moskalenko & Boev, 2012).
Novel Reagents and Protecting Groups
Research includes the development of new reagents for introducing Boc protecting groups to amines, highlighting the compound's utility in synthetic organic chemistry for protecting amine functionalities during peptide synthesis. This application is crucial for peptide and protein research, enabling the synthesis of complex biomolecules with high specificity and efficiency (Rao et al., 2017).
Photochemical and Thermal Rearrangements
The compound's derivatives have been studied for their behavior in photochemical and thermal rearrangements, providing evidence supporting stereoelectronic theory. Such research contributes to our understanding of reaction mechanisms and the design of photo-responsive materials (Lattes et al., 1982).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-14(4-6-19-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSLZXEWMRGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228087-03-2 |
Source


|
| Record name | 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)
![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)
![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)
![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)




![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)
